molecular formula C8H14FNO2 B1477013 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid CAS No. 2097944-34-6

2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid

Cat. No.: B1477013
CAS No.: 2097944-34-6
M. Wt: 175.2 g/mol
InChI Key: NNZBJVLQPKCSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C8H14FNO2 and its molecular weight is 175.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Imaging Applications

One significant application of a related compound, specifically "2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid" (NST732), lies in its use within the ApoSense family for molecular imaging. This molecule is capable of selective targeting, binding, and accumulation within cells undergoing apoptotic cell death, making it valuable for monitoring anti-apoptotic drug treatments through positron emission tomography (PET) studies. The synthesis process involves nucleophilic ring opening of an aziridine precursor, illustrating a method to label the compound with fluorine-18 for PET imaging applications (Basuli et al., 2012).

Synthesis of Azetidines

Azetidines, including 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid, are crucial motifs in medicinal chemistry due to their presence in various bioactive compounds. A novel method for the modular synthesis of azetidines, which utilizes the high ring strain associated with azabicyclo[1.1.0]butane, has been reported. This method allows for the stereoselective synthesis of azetidine-containing pharmaceuticals, such as cobimetinib, demonstrating the versatility of azetidines in drug development (Fawcett et al., 2019).

Antibacterial Activity

Another area of application is in the development of new antibacterial agents. Compounds derived from azetidin-2-ones have been synthesized and evaluated for their antimicrobial activity, indicating their potential as novel antibacterial and antifungal agents. Such research underscores the therapeutic promise of azetidin-2-ones in addressing antibiotic resistance (Ayyash & Habeeb, 2019).

Catalytic Asymmetric Synthesis

Azetidin-2-yl compounds also play a role in catalytic asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This highlights the utility of azetidine derivatives in stereoselective synthesis, contributing to the field of asymmetric catalysis and the production of chiral molecules (Wang et al., 2008).

Properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-6(3-9)5-10/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZBJVLQPKCSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.